molecular formula C11H10N2O3 B12363672 ethyl 4-oxo-6H-quinazoline-6-carboxylate

ethyl 4-oxo-6H-quinazoline-6-carboxylate

Cat. No.: B12363672
M. Wt: 218.21 g/mol
InChI Key: GWFOVNUOAQFRPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-oxo-6H-quinazoline-6-carboxylate is a quinazoline derivative, a class of compounds known for their diverse biological activities. This compound is characterized by its unique structure, which includes a quinazoline core with an ethyl ester group at the 6-position and a keto group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-oxo-6H-quinazoline-6-carboxylate can be synthesized through several methods. One common approach involves the reaction of anthranilamide with ethyl oxalate under specific conditions . This reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the quinazoline ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using similar starting materials. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-oxo-6H-quinazoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethyl 4-oxo-6H-quinazoline-6-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 4-oxo-6H-quinazoline-6-carboxylate can be compared with other quinazoline derivatives to highlight its uniqueness:

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

ethyl 4-oxo-6H-quinazoline-6-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)7-3-4-9-8(5-7)10(14)13-6-12-9/h3-7H,2H2,1H3

InChI Key

GWFOVNUOAQFRPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=CC2=NC=NC(=O)C2=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.